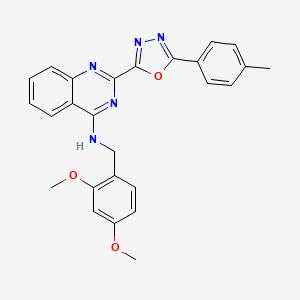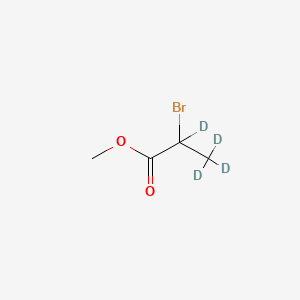
Methyl 2-bromopropanoate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromopropanoate-d4 is a deuterium-labeled version of Methyl 2-bromopropanoate. This compound is used primarily in research settings, particularly in the study of reaction mechanisms and metabolic pathways. The deuterium labeling allows for the tracking of the compound in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-bromopropanoate-d4 can be synthesized through the bromination of deuterated propanoic acid followed by esterification. The reaction typically involves the use of deuterated propanoic acid and bromine in the presence of a catalyst. The resulting product is then esterified using methanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated starting materials is crucial for maintaining the deuterium labeling throughout the synthesis.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form deuterated propanol derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of deuterated carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Major Products:
Substitution: Deuterated esters, amides, and nitriles.
Reduction: Deuterated alcohols.
Oxidation: Deuterated carboxylic acids.
Aplicaciones Científicas De Investigación
Methyl 2-bromopropanoate-d4 is widely used in scientific research due to its deuterium labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic stability of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-bromopropanoate-d4 involves its participation in various chemical reactions due to the presence of the bromine atom and the ester functional group. The deuterium labeling allows for the tracking of the compound in these reactions, providing insights into the reaction pathways and intermediates. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Methyl 2-bromopropanoate-d4 is unique due to its deuterium labeling, which distinguishes it from non-deuterated analogs. Similar compounds include:
Methyl 2-bromopropanoate: The non-deuterated version, used in similar applications but without the benefits of deuterium labeling.
Methyl 2-chloropropanoate: A similar compound with a chlorine atom instead of bromine, used in different substitution reactions.
Ethyl 2-bromopropanoate: An ethyl ester analog, used in similar chemical reactions but with different physical properties.
The uniqueness of this compound lies in its ability to provide detailed insights into reaction mechanisms and metabolic pathways due to the presence of deuterium.
Propiedades
Fórmula molecular |
C4H7BrO2 |
|---|---|
Peso molecular |
171.03 g/mol |
Nombre IUPAC |
methyl 2-bromo-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/i1D3,3D |
Clave InChI |
ACEONLNNWKIPTM-VYMTUXDUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C(=O)OC)Br |
SMILES canónico |
CC(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B12401470.png)
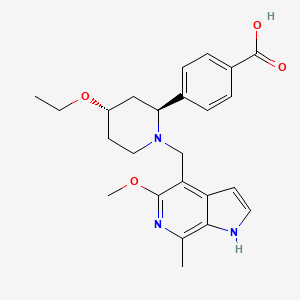
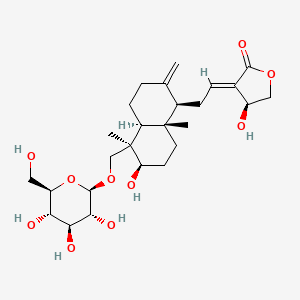
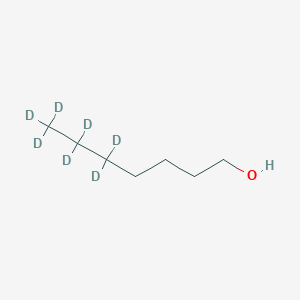

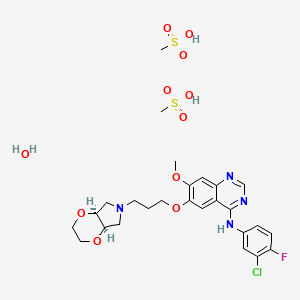
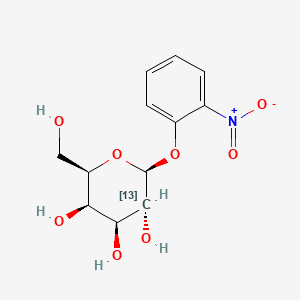

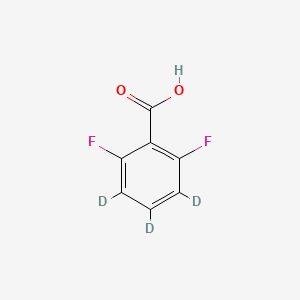
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
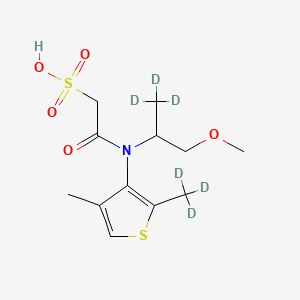
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)

